Kadsurenone

Description

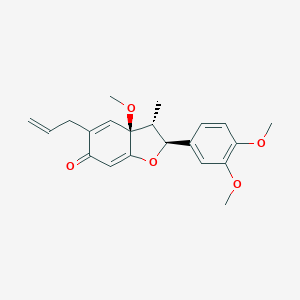

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

95851-37-9 |

|---|---|

Formule moléculaire |

C21H24O5 |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1 |

Clé InChI |

VDYACOATPFOZIO-UBWHGVKJSA-N |

SMILES isomérique |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

SMILES canonique |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Synonymes |

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; |

Origine du produit |

United States |

Natural Occurrence and Isolation of Kadsurenone

Botanical Sources of Kadsurenone-Containing Plants and Their Ethnopharmacological Relevance

This compound has been identified in several species of the Piper genus, a large group of plants with significant roles in traditional medicine systems worldwide. The presence of this compound often correlates with the traditional uses of these plants for inflammatory-related conditions.

This compound from Piper kadsura

Piper kadsura (Choisy) Ohwi is a perennial vine that is primarily found in the southeastern regions of China. researchgate.net In traditional Chinese medicine, it is widely utilized for the treatment of conditions such as rheumatic arthritis and asthma. researchgate.netms-editions.cl

Modern pharmacological studies have corroborated the traditional uses of P. kadsura, revealing its anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.net this compound was the first natural product to be isolated from the stems of this plant. ms-editions.cl Its identification as a potent inhibitor of the Platelet-Activating Factor (PAF) highlighted a key mechanism behind the plant's therapeutic effects. researchgate.netms-editions.cl Beyond this compound, phytochemical investigations of P. kadsura have led to the isolation of a diverse array of compounds, including other neolignans, amide alkaloids, and terpenes. researchgate.netresearchgate.net

Table 1: Selected Compounds Isolated from Piper kadsura

| Compound Class | Examples | Reference |

|---|---|---|

| Neolignans | This compound, Piperkadsin A, Piperkadsin B, Futoquinol | researchgate.netresearchgate.net |

| Amide Alkaloids | N-p-coumaroyl tyramine, Piperlactam S | researchgate.net |

This compound from Piper futokadsura

This compound has been successfully isolated from Piper futokadsura, a plant used in the traditional Chinese herbal preparation known as "haifenteng" (Caulis piperis futokadsurae). nih.gov Traditionally, this plant has been employed in the treatment of allergic conditions. dokumen.pubarchive.org

Research has characterized this compound from P. futokadsura as a specific and orally active antagonist of the Platelet-Activating Factor (PAF). nih.govdokumen.pubarchive.org PAF is a potent phospholipid mediator involved in various inflammatory processes. This compound competitively inhibits the binding of PAF to its receptors. nih.gov Further studies on the stem of P. futokadsura have revealed other constituents with anti-PAF activity, such as futoquinol, futoxide, galgravin, galbelgin, and veraguensin. ebi.ac.uk

This compound from Piper hancei

Piper hancei is another species within the Piper genus from which this compound has been isolated. ebi.ac.uksyphu.edu.cn This plant holds a place in Chinese folk medicine, where it is used to address a variety of ailments, including rheumatism, stomachache, dysmenorrhea, and asthma. syphu.edu.cn

Methodological Advances in this compound Isolation and Purification from Natural Extracts

The isolation of this compound and other natural products from complex plant extracts presents a significant challenge due to the presence of numerous compounds with similar chemical structures. researchgate.net Traditional methods of isolation often involve solvent extraction followed by various chromatographic techniques. frontiersin.org

In recent years, significant progress has been made in the development of more efficient and selective separation technologies. These advanced methods have been crucial for obtaining highly pure this compound for detailed structural and biological studies.

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful technique for the separation of natural products. One study developed an off-line, multi-dimensional HSCCC strategy to rapidly separate bioactive neolignan isomers, including this compound, from a chloroform-partitioned sample of Piper betle. x-mol.net This method utilized an online storage recycling technique and different solvent systems to achieve the separation of this compound and its epimer, (-)-denudatin B. x-mol.net

Table 2: Advanced Chromatographic Techniques for this compound Isolation

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that avoids solid supports, minimizing irreversible adsorption. | An off-line multi-dimensional HSCCC strategy was used to separate this compound and its epimer from Piper betle. x-mol.net | x-mol.net |

| Preparative Supercritical Fluid Chromatography (prep-SFC) | A form of normal-phase chromatography that uses a supercritical fluid as the mobile phase, offering fast and efficient separations. | Used in combination with prep-RPLC to purify compounds from Piper kadsura extracts. researchgate.net | researchgate.net |

These methodological advancements are critical for the efficient isolation of this compound and other valuable natural products, facilitating further research into their chemical and biological properties.

Chemical Synthesis and Analog Development of Kadsurenone

Synthetic Strategies for Kadsurenone

The total synthesis of this compound has been approached through various strategies, often focusing on the construction of its characteristic dihydrobenzofuran core. One prominent method involves the reaction of cinnamyl alcohol derivatives with (allyloxy)phenol derivatives. nih.govresearchgate.net For instance, a three-step synthesis was developed starting from 3,4-dimethoxycinnamyl alcohol and allyloxyphenol. researchgate.net This approach facilitates the creation of the racemic form of this compound. nih.gov

Another synthetic route utilizes a heteroaromatic precursor with a chiral appendage, which allows for building the molecule from the aromatic end. iupac.org Furthermore, strategies have been devised that focus on a specific reaction type as a key step, such as the direct oxidation of 4-substituted phenols to form 4,4-disubstituted cyclohexa-2,5-dienones using thallium(III) nitrate, which can be a precursor to the this compound scaffold. acs.org The "Chiron Approach," which employs chiral, non-racemic starting materials, has also been conceptually applied to the synthesis of this compound, highlighting the importance of stereochemistry in its biological activity. iupac.org

Design and Development of this compound Analogues and Derivatives

The structural framework of this compound has served as a template for the design and synthesis of a multitude of analogues and derivatives aimed at improving potency, selectivity, and pharmacokinetic properties as PAF antagonists.

The benzofuranone core is a key structural motif in this compound and its analogues. Various synthetic methods have been developed to create substituted benzofuranone derivatives. These methods often involve cyclization reactions. For example, a one-pot tandem cyclization can be used to condense 2-hydroxybenzonitrile (B42573) derivatives with methyl or ethyl bromoacetate (B1195939) to form 3-aminobenzo[b]furan analogs. mdpi.com Another approach involves the acylation, methylation, iodination, and subsequent cyclization of appropriate precursors to yield benzofuran (B130515) derivatives. mdpi.com The rearrangement of a benzopyran group to a benzofuran group has also been reported as a novel pathway for synthesizing these derivatives. mdpi.com Furthermore, a cascade reaction of aryl acetate (B1210297) with 1,4-dihydroxy-2-naphthoic acid ester has been developed to produce functionalized 3-aryl-3H-benzofuranone derivatives. rsc.org

Dihydrothis compound (B1228380), the 5-propyl analog of this compound, has been synthesized and found to retain comparable potency as a PAF antagonist. nih.govresearchgate.net The synthesis is achieved through the tritiation of this compound, which involves the reduction of the allyl group at the 5-position to a propyl group. nih.govresearchgate.netcolab.ws This derivative has been instrumental as a radioligand ([3H]dihydrothis compound) in receptor binding assays to study the PAF receptor. nih.govresearchgate.netpsu.edu

Inspired by the structure of this compound, researchers at Merck developed a series of potent and specific PAF antagonists. pjps.pk

L-652,731 : This compound, a bis-trimethoxyphenyl tetrahydrofuran, emerged from structure-activity relationship studies of this compound analogues. pjps.pk It is a potent PAF antagonist that inhibits PAF-induced platelet and neutrophil aggregation, as well as cutaneous vascular permeability. annualreviews.org L-652,731 has been extensively evaluated and shown to inhibit oedema formation in Arthus reactions and prevent renal function deterioration in models of nephritis. nih.govoup.com

L-659,989 : This compound is another potent and selective PAF receptor antagonist developed from the this compound lineage. jst.go.jp It has been characterized as a competitive antagonist and is used as a tool to study the multiple conformational states of the PAF receptor. tandfonline.comnih.govresearchgate.net

The concept of molecular hybridization, which combines two or more pharmacophoric fragments into a single molecule, has been applied to the this compound scaffold. mdpi.comnih.govmdpi.comresearchgate.net This strategy aims to create new chemical entities with potentially enhanced or dual biological activities. For instance, a this compound-ginkgolide hybrid has been synthesized, combining features of two distinct natural product PAF antagonists. tandfonline.commdpi.comacs.org The synthesis of such hybrids often involves complex multi-step reactions, including photochemical cycloadditions. mdpi.com This approach allows for the exploration of new chemical space and the potential for developing multi-target drugs. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. wikipedia.org For this compound and its analogues, SAR studies have provided valuable insights into the structural requirements for PAF receptor antagonism. nih.gov

Key findings from SAR studies include:

Stereochemistry is crucial : The natural product, (-)-kadsurenone, is significantly more active than its racemic form. nih.govscispace.com The 2-epimer of this compound shows low PAF-receptor-blocking activity, highlighting the importance of the specific stereoconfiguration. nih.govscispace.com

Substituents on the aromatic rings : The methoxy (B1213986) groups on the phenyl ring at the 2-position are important for activity. The addition of a third methoxy group on the acyl substituent can increase potency. pjps.pk

The allyl group : The allyl group at the 5-position is not essential for activity, as demonstrated by the comparable potency of dihydrothis compound. nih.govresearchgate.net However, its complete removal (desallylthis compound) leads to low activity. nih.govscispace.com

The dihydrobenzofuran core : Modifications to this core structure can significantly impact activity. For example, related natural products like denudatin B and mirandin A exhibit low PAF-receptor-blocking activities. nih.govscispace.com

These SAR studies have been instrumental in the development of highly potent synthetic analogues like L-652,731. pjps.pk

Pharmacological Activities and Biological Effects of Kadsurenone

Anti-Inflammatory Activities of Kadsurenone

This compound demonstrates notable anti-inflammatory effects, which are attributed to its actions as a Platelet-Activating Factor (PAF) antagonist and its ability to modulate pro-inflammatory mediators. ms-editions.clontosight.aiontosight.airesearchgate.net

Platelet-Activating Factor (PAF) Antagonism

This compound is a well-characterized antagonist of the Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and platelet aggregation. medchemexpress.compnas.orgrroij.com It competitively inhibits the binding of PAF to its receptor, thereby blocking PAF-induced physiological responses. pnas.org

Research has shown that this compound effectively inhibits PAF-induced aggregation of rabbit platelets and human neutrophils. researchgate.netpnas.org Studies using rabbit platelet membranes revealed that this compound is a specific and competitive inhibitor of PAF binding to its receptor, with a reported inhibitory constant (Ki) of 5.8 x 10-8 M. pnas.org Another study reported an even more potent Ki value of 2×10-12 mol/L for this compound binding to the PAF receptor of washed rabbit platelets. bjmu.edu.cn

The inhibitory effects of this compound on platelet aggregation are specific to PAF, as it does not inhibit aggregation induced by other agents like arachidonic acid or ADP. bjmu.edu.cn Furthermore, this compound has been shown to inhibit PAF-induced degranulation of human neutrophils without exhibiting any agonist activity itself. pnas.org Comparative studies have also highlighted its ability to suppress ATP release, thromboxane (B8750289) B2 formation, and the rise in intracellular calcium in washed rabbit platelets caused by collagen and thrombin. capes.gov.br

Interestingly, research suggests that this compound can distinguish between different PAF receptor subtypes, showing a significantly higher affinity for PAF receptors on guinea-pig peritoneal macrophages compared to those on pig peripheral blood leucocytes. nih.gov This suggests the existence of at least two distinct PAF receptor subtypes, provisionally designated as Paf1 (macrophage) and Paf2 (leucocyte). nih.gov

Table 1: Inhibitory Activity of this compound on Platelet-Activating Factor (PAF)

| Assay | System | Effect of this compound | Concentration/Value | Reference |

|---|---|---|---|---|

| PAF Receptor Binding | Rabbit Platelet Membranes | Competitive Inhibition (Ki) | 5.8 x 10-8 M | pnas.org |

| PAF Receptor Binding | Washed Rabbit Platelets | Competitive Inhibition (Ki) | 2×10-12 mol/L | bjmu.edu.cn |

| PAF-induced Platelet Aggregation | Rabbit Platelets | Inhibition (IC50) | 2.6 µmol/L | bjmu.edu.cn |

| PAF-induced Platelet Aggregation | Rabbit Platelets | Inhibition | 8 µg/ml (IC50) | capes.gov.br |

| PAF-induced Platelet Aggregation | Human Neutrophils | Inhibition | 2.4-24 µM | researchgate.netpnas.org |

| PAF-induced Degranulation | Human Neutrophils | Inhibition | 2.5-50 µM | pnas.org |

| Collagen/Thrombin-induced ATP release, Thromboxane B2 formation, and intracellular Ca2+ rise | Washed Rabbit Platelets | Suppression | Not specified | capes.gov.br |

| PAF-induced Chemiluminescence | Guinea-pig Peritoneal Macrophages | Competitive Antagonism (pA2) | 91-fold higher affinity than for leucocyte receptors | nih.gov |

| PAF-induced Leucocyte Aggregation | Pig Peripheral Blood Leucocytes | Competitive Antagonism | Lower affinity than for macrophage receptors | nih.gov |

Modulation of Pro-Inflammatory Mediators and Processes

Beyond its direct antagonism of PAF, this compound influences other key players in the inflammatory cascade. nih.gov Inflammation is a complex biological response involving various mediators like cytokines, chemokines, and prostaglandins. journalmeddbu.com The modulation of these pro-inflammatory mediators is a crucial strategy for managing inflammatory conditions. nih.gov

This compound has been shown to possess anti-neuroinflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells. rroij.com This is significant as excessive NO production contributes to neuroinflammation.

Furthermore, studies on related compounds and the broader class of lignans (B1203133), to which this compound belongs, highlight the potential for these molecules to interfere with pro-inflammatory pathways. gazi.edu.tr For instance, celastrol, another natural compound, has been shown to suppress the formation of pro-inflammatory cyclooxygenase (COX) products, particularly prostaglandin (B15479496) E2 (PGE2), and to a lesser extent, 5-lipoxygenase (5-LOX)-derived leukotrienes. dovepress.com While this is not a direct finding on this compound, it points to a common mechanism among anti-inflammatory natural products. The modulation of such lipid mediators is a key aspect of controlling inflammation. archivesofmedicalscience.com

Anti-Cancer Potential of this compound

This compound has emerged as a compound of interest in cancer research, particularly in the context of breast cancer and its metastasis to bone. researchgate.netnih.govnih.gov

Inhibition of Osteoclastogenesis in Cancer Bone Metastases

A devastating consequence of breast cancer metastasis to bone is osteolytic bone destruction, a process driven by the over-activation of osteoclasts, the cells responsible for bone resorption. researchgate.netplos.org Cancer cells in the bone microenvironment can stimulate osteoclast differentiation and activity, leading to a "vicious osteolytic cycle". nih.govnih.gov

This compound has shown significant potential in disrupting this cycle by inhibiting osteoclastogenesis. researchgate.netspandidos-publications.com In co-culture systems mimicking the bone metastasis microenvironment, this compound was found to inhibit the formation of osteoclasts induced by breast cancer cells. researchgate.netnih.gov It directly inhibits the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts, a process induced by the key osteoclastogenic factor, RANKL. nih.gov

The inhibitory mechanism involves the downregulation of key osteoclast marker genes, including Ctsk, Trap, and the master regulator of osteoclastogenesis, Nfatc1 (nuclear factor of activated T-cells, cytoplasmic 1). nih.gov this compound also attenuates the activity of the transcription factors NF-κB and NFATc1, both of which are critical for RANKL-induced osteoclast differentiation. nih.govspandidos-publications.com By blocking these signaling pathways, this compound effectively reduces the number and area of functional, bone-resorbing osteoclasts. researchgate.netnih.gov

Table 2: Anti-Cancer Effects of this compound

| Process | Cell Line(s) | Effect of this compound | Key Findings | Reference |

|---|---|---|---|---|

| Breast Cancer Cell Migration | MDA-MB-231 | Inhibition of PAF-induced migration | Dose-dependent inhibition of NF-κB activity. No significant effect on cell viability. | nih.gov |

| Breast Cancer-Induced Osteoclastogenesis | MDA-MB-231 and RAW264.7 co-culture | Inhibition of osteoclast formation | Reduced number and area of TRAP-positive osteoclasts. | researchgate.netnih.gov |

| RANKL-Induced Osteoclastogenesis | Mouse Bone Marrow Macrophages (BMMs) | Direct inhibition of osteoclast differentiation | Downregulation of osteoclast marker genes (Ctsk, Trap, Nfatc1). Attenuation of NF-κB and NFATc1 activity. | nih.gov |

Antioxidant Activities of this compound

This compound is also recognized for its antioxidant properties. ontosight.airesearchgate.net Antioxidants are crucial for protecting cells from damage caused by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects.

While direct, detailed mechanistic studies on the antioxidant activity of this compound itself are not as extensively reported as its anti-inflammatory actions, the broader class of lignans and neolignans, to which it belongs, is known for antioxidant effects. gazi.edu.tr Extracts from Piper kadsura, the plant source of this compound, have been shown to effectively scavenge free radicals. researchgate.net Some studies have indicated that the antioxidant capacity of these extracts is comparable to that of vitamin C. researchgate.net

The benzofuran (B130515) structure, a core component of this compound, is found in many compounds known for their antioxidant activities. ontosight.ai This structural feature likely contributes to this compound's ability to neutralize free radicals, thereby conferring cellular protection.

Antimicrobial Activities of this compound

This compound, a neolignan isolated from Piper kadsura, has demonstrated a range of biological activities, including antimicrobial properties. ontosight.ai Research into its efficacy against various pathogens is ongoing, with studies exploring its potential as a lead compound for the development of new antimicrobial agents. The antimicrobial activity of this compound is attributed to its unique chemical structure, which allows it to interact with microbial cells and inhibit their growth. ontosight.ai

The mechanisms underlying this compound's antimicrobial effects are multifaceted and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. microbeonline.com For instance, some antimicrobial compounds function by creating pores in the bacterial cell membrane, leading to leakage of cellular contents and cell death. microbeonline.com Others may target specific enzymes involved in vital metabolic pathways, such as those responsible for cell wall synthesis or folic acid production. microbeonline.com While the precise mechanisms of this compound are still under investigation, its demonstrated bioactivity warrants further exploration.

Table 1: Investigated Antimicrobial Activities of this compound

| Microorganism Type | Reported Effect | Potential Mechanism of Action |

|---|---|---|

| Bacteria | Inhibition of growth | Disruption of cell membrane, enzyme inhibition, interference with nucleic acid synthesis microbeonline.com |

| Fungi | Inhibition of growth | Disruption of cell wall integrity, enzyme inhibition scielo.org.mx |

This table is for informational purposes and summarizes potential antimicrobial activities based on general mechanisms of related compounds. Specific studies on this compound's detailed antimicrobial mechanisms are still emerging.

Neuroprotective and Anti-Neuroinflammatory Effects of this compound

This compound has been investigated for its potential neuroprotective and anti-neuroinflammatory effects, which are crucial in the context of neurodegenerative diseases. researchgate.netresearchgate.net Neuroinflammation, mediated by microglial cells and astrocytes, plays a significant role in the pathology of conditions like Alzheimer's and Parkinson's disease. mdpi.complos.org

Studies have shown that compounds isolated from Piper kadsura, including this compound, can inhibit the production of pro-inflammatory mediators in microglial cells. researchgate.netms-editions.cl For instance, some compounds from this plant have been found to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.com By mitigating the inflammatory response of microglia, this compound may help protect neurons from damage. mdpi.com Furthermore, some studies suggest that certain compounds from Piper kadsura can protect neuronal cells from damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. researchgate.net

Table 2: Summary of Neuroprotective and Anti-Neuroinflammatory Research on this compound

| Effect | Model System | Key Findings | Reference |

|---|---|---|---|

| Anti-neuroinflammatory | LPS-stimulated BV-2 microglial cells | Inhibition of nitric oxide (NO) production. | researchgate.net |

| Anti-neuroinflammatory | LPS-stimulated microglia | Reduction in prostaglandin E2 (PGE2) production by a related compound. | ms-editions.cl |

| Neuroprotective | Aβ25-35-induced PC12 cells | Protection against cell damage by related compounds. | researchgate.net |

Other Investigated Biological Effects of this compound

Antiplatelet Aggregation Activities

This compound is a well-characterized antagonist of the platelet-activating factor (PAF) receptor. pnas.orgpnas.orgmedchemexpress.com PAF is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. pnas.orgpnas.org By blocking the PAF receptor, this compound can inhibit the actions of PAF.

In vitro studies have demonstrated that this compound competitively inhibits the binding of PAF to its receptors on rabbit platelets. pnas.orgpnas.org It effectively inhibits PAF-induced aggregation of rabbit platelets and human neutrophils. pnas.orgpnas.org Importantly, this compound acts as a specific antagonist and does not exhibit any PAF-like (agonistic) activity on its own. pnas.orgpnas.org Its inhibitory effect is specific to PAF, as it does not affect platelet aggregation induced by other agents like arachidonic acid or ADP. bjmu.edu.cn Research has shown that this compound's activity is structurally specific, with related compounds from the same plant showing significantly less potent PAF-antagonistic effects. pnas.org

Table 3: Antiplatelet Aggregation Activity of this compound

| Assay | System | Effect of this compound | Key Parameters | Reference |

|---|---|---|---|---|

| PAF Receptor Binding | Rabbit Platelet Membranes | Competitive inhibition of PAF binding. | Ki: 5.8 x 10⁻⁸ M | pnas.orgpnas.org |

| Platelet Aggregation | Rabbit Platelets | Inhibition of PAF-induced aggregation. | IC50: 2.6 µmol/L; pA2: 6.28 | pnas.orgbjmu.edu.cn |

| Neutrophil Aggregation | Human Neutrophils | Inhibition of PAF-induced aggregation. | Effective at 2.4-24 µM | pnas.orgpnas.org |

| Neutrophil Degranulation | Human Neutrophils | Inhibition of PAF-induced degranulation. | Effective at 2.5-50 µM | pnas.orgpnas.org |

| Cutaneous Permeability | Guinea Pig | Inhibition of PAF-induced increase in vascular permeability. | Active orally at 25-50 mg/kg | pnas.orgpnas.org |

| Hematocrit Increase | Rat | Inhibition of PAF-induced increase in hematocrit. | Active at >10 mg/kg i.p. | pnas.orgpnas.org |

Therapeutic Effects in Acute Pancreatitis Models

The anti-inflammatory properties of this compound, particularly its role as a PAF antagonist, have led to investigations into its therapeutic potential in acute pancreatitis (AP). njmu.edu.cnresearchgate.net AP is a serious inflammatory condition of the pancreas, and inflammatory mediators like PAF, TNF-α, and interleukin-6 (IL-6) are known to play a significant role in its pathogenesis and severity. njmu.edu.cnmednexus.org

In a rat model of acute pancreatitis, the administration of this compound led to a significant reduction in the serum levels of PAF, TNF-α, and IL-6 compared to the untreated AP group. njmu.edu.cn Furthermore, this compound treatment was associated with reduced pancreatic and lung myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation, as well as lower serum amylase levels. njmu.edu.cn Histological examination of the pancreas and lungs in this compound-treated rats showed a trend towards improvement, suggesting that this compound can alleviate the severity of systemic inflammation and organ damage in AP. njmu.edu.cn These findings indicate that by inhibiting key inflammatory mediators, this compound may offer a therapeutic benefit in the management of acute pancreatitis. njmu.edu.cnnih.gov

Table 4: Effects of this compound in a Rat Model of Acute Pancreatitis

| Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|

| Serum Platelet-Activating Factor (PAF) | Significantly decreased | njmu.edu.cn |

| Serum Tumor Necrosis Factor-α (TNF-α) | Significantly decreased | njmu.edu.cn |

| Serum Interleukin-6 (IL-6) | Significantly decreased | njmu.edu.cn |

| Pancreas and Lung Myeloperoxidase (MPO) | Reduced | njmu.edu.cn |

| Serum Amylase Activity | Reduced | njmu.edu.cn |

| Pancreas and Lung Histology | Trend toward improvement | njmu.edu.cn |

Mechanisms of Action and Molecular Pathways of Kadsurenone

Platelet-Activating Factor Receptor (PTAFR) Interaction and Antagonism by Kadsurenone

This compound functions as a notable antagonist of the Platelet-Activating Factor (PAF) receptor. medkoo.compnas.orgeurofinsdiscovery.com PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation and allergic reactions. pnas.orgresearchgate.net By blocking the PAF/PTAFR signaling pathway, this compound can mitigate the downstream effects of PAF. medkoo.comspandidos-publications.com

Competitive Binding and Receptor Affinity Studies

Research has demonstrated that this compound acts as a specific and competitive inhibitor of PAF binding to its receptor. pnas.orgnih.gov In studies using rabbit platelet membranes, this compound was found to competitively inhibit the binding of radiolabeled PAF. pnas.org The inhibition constant (Ki) for this compound was determined to be 5.8 x 10⁻⁸ M, compared to a Ki of 6.3 x 10⁻⁹ M for PAF itself, indicating a strong affinity for the receptor. pnas.org

Further studies utilizing [3H]dihydrothis compound, a tritiated analog of this compound, confirmed these findings. nih.gov Scatchard analysis of binding data in rabbit platelet membranes revealed a single class of binding sites with an equilibrium dissociation constant (KD) of 16.81 ( +/- 0.57) nM and a total number of detectable binding sites (Bmax) of 2.27 ( +/- 0.09) pmol/mg protein. nih.gov Both C16- and C18-PAF were able to fully displace the specific binding of [3H]dihydrothis compound with an identical ED50 of 3.6 x 10⁻⁹ M. nih.gov this compound and dihydrothis compound (B1228380) themselves displaced the binding with a similar potency, showing an ED50 of 4.4 x 10⁻⁸ M. nih.gov These results strongly suggest that this compound and PAF interact at a common binding site on the PAF receptor. nih.gov

| Compound | Parameter | Value | Assay System |

|---|---|---|---|

| This compound | Ki | 5.8 x 10⁻⁸ M | Rabbit Platelet Membranes |

| PAF | Ki | 6.3 x 10⁻⁹ M | Rabbit Platelet Membranes |

| [3H]dihydrothis compound | KD | 16.81 ( +/- 0.57) nM | Rabbit Platelet Membranes |

| [3H]dihydrothis compound | Bmax | 2.27 ( +/- 0.09) pmol/mg protein | Rabbit Platelet Membranes |

| C16-PAF & C18-PAF | ED50 (vs. [3H]dihydrothis compound) | 3.6 x 10⁻⁹ M | Rabbit Platelet Membranes |

| This compound & Dihydrothis compound | ED50 (vs. [3H]dihydrothis compound) | 4.4 x 10⁻⁸ M | Rabbit Platelet Membranes |

Differentiation Between PAF Receptor Subtypes (Paf1 and Paf2)

Studies have suggested the existence of different subtypes of the PAF receptor. nih.govnih.gov Research comparing the effects of this compound on guinea-pig peritoneal macrophages and pig peripheral blood leucocytes provided evidence for this. nih.gov The antagonistic activity of this compound was found to be competitive in both cell types, as confirmed by Schild plot analysis. nih.gov However, the pA2 values, a measure of antagonist potency, indicated a 91-fold lower affinity of this compound for PAF receptors on leucocytes compared to those on macrophages. nih.govnih.gov This significant difference in affinity led to the provisional designation of these receptor subtypes as Paf1 (leukocyte type) and Paf2 (macrophage type), with this compound showing a higher affinity for the Paf2 receptor subtype. nih.gov

Modulation of Intracellular Signaling Cascades by this compound

The antagonistic action of this compound at the PTAFR level leads to the modulation of several key intracellular signaling cascades that are crucial in inflammatory processes and bone metabolism.

Nuclear Factor-κB (NF-κB) Pathway Regulation

This compound has been shown to inhibit the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govspandidos-publications.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govspandidos-publications.com In the context of breast cancer cells, luciferase assays demonstrated that this compound dose-dependently inhibited NF-κB activity. nih.gov Furthermore, in the process of osteoclastogenesis (the formation of bone-resorbing cells), this compound was found to inhibit the NF-κB pathway induced by RANKL. nih.govspandidos-publications.com This inhibition is significant as the NF-κB pathway is a critical downstream signaling component of RANKL. nih.govspandidos-publications.com

NFATc1 Transcription Activity Inhibition

This compound also demonstrates an inhibitory effect on the transcriptional activity of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.govspandidos-publications.com NFATc1 is considered a master transcription factor for osteoclast differentiation. nih.govspandidos-publications.commdpi.com Studies have shown that this compound treatment leads to a reduction in the expression of NFATc1. nih.govspandidos-publications.com The regulation of NFATc1 is closely linked to the NF-κB pathway, as NF-κB promotes the transcriptional activity of NFATc1. nih.govspandidos-publications.com By inhibiting NF-κB activation, this compound indirectly blocks NFATc1 transcription activity, thereby suppressing osteoclast differentiation. nih.govspandidos-publications.com

Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Pathway Suppression

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway is a pivotal signaling cascade in the regulation of bone remodeling, particularly in the differentiation and activation of osteoclasts. nih.govspandidos-publications.comtandfonline.comeurekalert.org this compound has been found to directly suppress the RANKL-induced pathway. nih.govspandidos-publications.comresearchgate.net Research has demonstrated that this compound significantly attenuates the differentiation of bone marrow macrophages (BMMs) into mature, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner. nih.gov This suppression is also evident in the restrained formation of actin rings, which are essential for the bone-resorbing function of osteoclasts. nih.gov The inhibitory effect of this compound on the RANKL pathway is mediated, at least in part, through its modulation of the downstream NF-κB and NFATc1 signaling cascades. nih.govspandidos-publications.com

| Pathway/Molecule | Effect of this compound | Cellular Context | Key Findings |

|---|---|---|---|

| NF-κB Pathway | Inhibition | Breast Cancer Cells, Bone Marrow Macrophages | Dose-dependent inhibition of NF-κB luciferase activity. nih.gov Inhibition of RANKL-induced NF-κB activation. nih.govspandidos-publications.com |

| NFATc1 Transcription Activity | Inhibition | Bone Marrow Macrophages | Reduced expression of NFATc1. nih.govspandidos-publications.com Attenuation of transcription factor activity. nih.gov |

| RANKL Pathway | Suppression | Bone Marrow Macrophages | Inhibition of osteoclast differentiation and actin ring formation. nih.gov Downregulation of osteoclast marker genes. nih.govspandidos-publications.com |

Interplay with Wnt Signaling Pathway

This compound, a naturally occurring compound, has been identified as an inhibitor of the Platelet-Activating Factor (PAF) and its receptor (PAFR). nih.govspandidos-publications.com This inhibition has downstream effects on various signaling pathways, including the Wnt signaling pathway. The Wnt signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and plasticity. researchgate.netfrontiersin.org

Platelet-Activating Factor (PAF) has the ability to modulate the Wnt signaling pathway. This regulation by PAF can induce cell plasticity, which is essential for maintaining the proliferation and "stemness" of certain cells, such as breast cancer cells. researchgate.net Additionally, PAF-mediated Wnt signaling plays a role in the differentiation of osteoclast precursor cells. researchgate.net

This compound exerts its effect by acting as an organic inhibitor of PAF. It functions by blocking the binding of PAF to its receptor, PAFR. researchgate.net This inhibitory action on the PAF/PAFR axis subsequently impacts the downstream Wnt signaling pathway. By interfering with this pathway, this compound can influence processes such as cell migration and differentiation. For instance, in the context of breast cancer bone metastasis, this compound's inhibition of the PAF/PAFR pathway has been shown to suppress the RANKL pathway, leading to a reduction in osteoclast formation and numbers. researchgate.net

The interplay between this compound, PAF, and the Wnt signaling pathway highlights a complex regulatory network. While this compound's primary recognized mechanism is the inhibition of PAF, this action has significant consequences for Wnt-mediated cellular processes.

Effects of this compound on Key Enzyme Activities

This compound has been investigated for its effects on several key enzymes involved in inflammatory and physiological processes. Its activity is notably specific, targeting certain pathways while not interfering with others.

Cyclooxygenases (COX-1, COX-2)

Cyclooxygenase (COX) is a critical enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. scielo.org.mxverywellhealth.com There are two main isoforms of this enzyme, COX-1 and COX-2. verywellhealth.comrevistanefrologia.org COX-1 is constitutively expressed in most tissues and plays a role in maintaining the normal lining of the stomach and intestines, as well as in kidney and platelet function. verywellhealth.com In contrast, COX-2 is primarily induced at sites of inflammation. verywellhealth.com

Research has shown that this compound is inactive as an inhibitor of the cyclooxygenase enzymatic system. pnas.org This indicates that the anti-inflammatory effects of this compound are not mediated through the inhibition of COX-1 or COX-2, distinguishing its mechanism from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) which typically target these enzymes. verywellhealth.compnas.org

Lipoxygenases (5-lipoxygenase)

The lipoxygenase pathway is another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. icm.edu.pl The enzyme 5-lipoxygenase (5-LOX) is a key player in this pathway. icm.edu.pl

Microsomal Prostaglandin (B15479496) E₂ Synthase-1

Microsomal prostaglandin E₂ synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂), a key mediator of inflammation. frontiersin.orgmdpi.com Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory agents that may have a safer cardiovascular profile compared to traditional NSAIDs and coxibs, as it could potentially divert the substrate PGH₂ towards the production of prostacyclin (PGI₂). frontiersin.orgrsc.org

While direct studies on the effect of this compound on mPGES-1 are not extensively detailed in the provided context, the established lack of inhibition of cyclooxygenase enzymes by this compound suggests its anti-inflammatory properties are mediated through alternative pathways. pnas.org The primary mechanism identified for this compound is its role as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. pnas.org

Apoptosis Induction and Regulation of Apoptosis-Related Proteins by this compound

This compound has been investigated for its role in apoptosis, or programmed cell death, a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. frontiersin.org The influence of this compound on apoptosis appears to be context-dependent, with varying effects observed in different cell types and conditions.

In the context of breast cancer, some studies suggest that this compound can induce apoptosis. nih.gov It has been reported to play a role in inhibiting cancer cell invasion and promoting cancer cell death. nih.gov However, other research indicates that this compound's effects on breast cancer cells may not be primarily mediated through apoptosis. For instance, one study found that a derivative of betulinic acid, SH-479, which also demonstrates therapeutic potential in breast cancer, did not have a significant effect on apoptosis-related proteins PARP and cleaved PARP, nor did it cause significant cell death in MDA-MB-231 breast cancer cells. spandidos-publications.com This suggests that the anti-cancer effects of some compounds may be more related to the inhibition of cell migration and other processes rather than direct induction of apoptosis. spandidos-publications.com

In other cellular contexts, extracts from Piper kadsura, the plant from which this compound is isolated, have shown protective effects against apoptosis. researchgate.net These extracts were found to decrease apoptosis in SW1353 chondrosarcoma cells treated with hydrogen peroxide (H₂O₂). researchgate.net The protective mechanism involved the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, leading to an increased Bcl-2/Bax ratio. researchgate.net Additionally, the extracts regulated Poly (ADP-ribose) polymerase (PARP), conferring resistance to H₂O₂-induced cellular damage. researchgate.net

The process of apoptosis is complex, involving a cascade of proteins. Key players include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeability, and caspases, which are proteases that execute the apoptotic program. frontiersin.org The intrinsic pathway of apoptosis is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome and activate caspase-9, which in turn activates caspase-3. frontiersin.org

While this compound has been shown to influence apoptotic pathways, its precise role and the specific apoptosis-related proteins it regulates can vary depending on the cellular environment and the specific pathological condition being studied. nih.govresearchgate.net

Table of Research Findings on this compound's Effect on Apoptosis

| Cell Type/Model | Effect of this compound/P. kadsura Extract | Key Findings |

| Breast Cancer Cells | Induction of apoptosis. nih.gov | Inhibits cancer cell invasion and promotes apoptosis. nih.gov |

| SW1353 Chondrosarcoma Cells | Protection against H₂O₂-induced apoptosis. researchgate.net | Decreased apoptosis, increased Bcl-2/Bax ratio, and regulation of PARP. researchgate.net |

Preclinical Research and Therapeutic Potential of Kadsurenone

In Vitro Efficacy Studies of Kadsurenone

Assessment of Cell Viability and Migration

Studies investigating the effect of this compound on cancer cells have revealed specific actions on cell migration without significantly impacting cell viability. In human breast cancer cell lines, such as MDA-MB-231, this compound did not demonstrate significant cytotoxicity. nih.gov However, it was found to potently inhibit cell migration induced by Platelet-Activating Factor (PAF). nih.gov

This inhibition of migration is dose-dependent. nih.gov The mechanism behind this effect is linked to the downregulation of the PAF receptor (PTAFR) signaling pathway. nih.gov For instance, this compound has been shown to inhibit the activity of nuclear factor-κB (NF-κB), a key transcription factor involved in cell migration, in MDA-MB-231 cells. nih.gov These findings suggest that the PAF/PTAFR signaling axis is crucial for cancer cell motility, and its blockade by this compound can suppress this process. nih.gov

Table 1: Effect of this compound on Breast Cancer Cell Migration

| Cell Line | Inducer | Assay | Key Finding | Citation |

|---|---|---|---|---|

| MDA-MB-231 | PAF | Transwell Assay | This compound dose-dependently inhibits PAF-induced cell migration. | nih.gov |

| MDA-MB-231 | - | Luciferase Assay | This compound dose-dependently inhibits NF-κB activity. | nih.gov |

Analysis of Osteoclast Differentiation and Bone Resorption

This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast differentiation, which is critical in bone resorption and is often dysregulated in diseases like breast cancer bone metastasis. nih.govnih.gov

In co-culture systems designed to mimic the bone metastasis microenvironment, where MDA-MB-231 breast cancer cells are grown with the osteoclast precursor cell line RAW264.7, this compound was shown to attenuate the differentiation of RAW264.7 cells into mature, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner. nih.govresearchgate.net

Furthermore, this compound directly inhibits osteoclast differentiation induced by the essential osteoclastogenic cytokine, Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov Studies using mouse bone marrow monocytes (BMMs) showed that while this compound had no significant cytotoxic effect, it markedly reduced the number and area of RANKL-induced TRAP-positive osteoclasts. nih.gov The formation of actin rings, which are crucial cytoskeletal structures for osteoclast bone resorption, was also restrained by this compound treatment. nih.govdovepress.com

Mechanistically, this compound's inhibitory effect is associated with the suppression of the NF-κB signaling pathway. nih.gov It downregulates the expression of key osteoclast marker genes, including Cathepsin K (Ctsk), Trap, and Nuclear Factor of Activated T-cells 1 (Nfatc1), the master transcription factor for osteoclast differentiation. nih.gov

Table 2: In Vitro Effects of this compound on Osteoclastogenesis

| Cell Model | Inducer | Key Effects of this compound | Mechanism | Citation |

|---|---|---|---|---|

| MDA-MB-231 and RAW264.7 co-culture | Breast Cancer Cells | Attenuated differentiation into TRAP-positive osteoclasts. | Inhibition of cancer cell-induced signals. | nih.govresearchgate.net |

| Mouse Bone Marrow Monocytes (BMMs) | RANKL | Significantly attenuated formation of TRAP-positive osteoclasts; Restrained actin ring formation. | Inhibition of NF-κB and NFATc1 activity; Downregulation of Ctsk, Trap, and Nfatc1 gene expression. | nih.gov |

Evaluation of Inflammatory Mediator Production in Cell Models

This compound's primary mechanism as a PAF antagonist inherently positions it as an inhibitor of inflammatory processes, as PAF is a potent lipid mediator of inflammation. pnas.org The activation of the PAF receptor can lead to a cascade of cellular responses, including the upregulation of other inflammatory mediators like interleukin-6 (IL-6) and matrix metalloproteinases (MMPs). nih.gov By blocking the PAF receptor, this compound can diminish these unwanted reactions. nih.gov

In human neutrophils, this compound potently inhibits PAF-induced degranulation, a key process in the inflammatory response, without exhibiting any agonist activity itself. pnas.org Research has also shown that some natural compounds with a 2,3-dihydrobenzofuran (B1216630) structure, similar to this compound, can inhibit the production of prostaglandin (B15479496) E2 (PGE2), another critical inflammatory mediator. researchgate.net While direct studies on this compound's effect on a wide array of cytokines are limited, its targeted action on the PAF/PTAFR pathway provides a clear mechanism for its anti-inflammatory effects by preventing the production of downstream inflammatory molecules. nih.govresearchgate.net

In Vivo Efficacy Studies of this compound in Disease Models

Animal Models of Inflammatory Responses

The in vitro anti-inflammatory activity of this compound has been substantiated in various in vivo animal models. Early studies demonstrated that this compound is orally active and effective at blocking inflammatory events induced by PAF. pnas.org

In a guinea pig model, orally administered this compound was shown to block PAF-induced increases in cutaneous permeability. pnas.org In rats, intraperitoneal administration of this compound dose-dependently inhibited PAF-induced increases in hematocrit and the circulating enzyme N-acetylglucosaminidase, which are markers of systemic inflammatory responses. pnas.org Furthermore, this compound has been evaluated in carrageenan-induced footpad edema models, a classic test for anti-inflammatory agents, confirming its activity. researchgate.net These studies highlight this compound's potential as a systemic anti-inflammatory agent.

Animal Models of Breast Cancer Bone Metastasis

The inhibitory effects of this compound on breast cancer cell migration and osteoclastogenesis in vitro strongly suggest its potential as a therapeutic agent for treating breast cancer bone metastasis. nih.govnih.gov The "vicious cycle" of bone metastasis involves tumor cells stimulating osteoclasts to resorb bone, which in turn releases growth factors that promote tumor growth. nih.gov this compound has the potential to interrupt this cycle at multiple points. nih.govresearchgate.net

Animal models are crucial for studying the complex interactions between cancer cells and the bone microenvironment. nih.govmdpi.com Standard models include the injection of human breast cancer cell lines, such as MDA-MB-231, into immunocompromised mice to induce osteolytic lesions. researchgate.netkoreamed.org Studies have proposed that by targeting the PAF/PTAFR signaling pathway, this compound could effectively attenuate the processes of breast cancer cell migration and cancer-mediated osteoclastogenesis in vivo. nih.govnih.govspandidos-publications.com The demonstration that this compound inhibits both PAF-induced breast cancer cell migration and osteoclast formation provides a strong rationale for its use in these animal models to prevent osteolytic bone destruction. nih.govresearchgate.net While one study from 2018 noted the need for further in vivo studies, its findings strongly supported this compound as a promising treatment strategy for breast cancer bone metastases. nih.gov

Efficacy Studies in Acute Pancreatitis Animal Models

This compound has been evaluated for its therapeutic effects in animal models of acute pancreatitis (AP), a condition characterized by acute inflammation and tissue damage in the pancreas. empendium.com Research in this area has utilized established rodent models to simulate the disease's pathology and assess the compound's efficacy. uni-greifswald.denih.govnih.govmdpi.com

One key study investigated the effect of this compound in a rat model of acute pancreatitis. researchgate.net In this model, male Sprague-Dawley rats were divided into a control group, an AP model group, and a this compound treatment group. The study aimed to observe the impact of this compound on several key indicators of pancreatitis severity. researchgate.net The results indicated that treatment with this compound led to a reduction in plasma levels of amylase (AMY), a primary diagnostic marker for pancreatitis. empendium.comresearchgate.net Furthermore, this compound administration was associated with decreased volumes of ascites, the accumulation of fluid in the abdominal cavity that often accompanies pancreatitis. researchgate.net

The study also measured markers of oxidative stress, which is known to play a significant role in the pathogenesis of acute pancreatitis. nih.gov Treatment with this compound resulted in lower plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. researchgate.net These findings suggest that this compound may mitigate pancreatic injury by reducing oxidative stress. researchgate.net The mechanism is believed to be linked to its role as a Platelet-Activating Factor (PAF) receptor antagonist, as PAF is a key mediator in the inflammatory cascade of acute pancreatitis, contributing to increased vascular permeability, impaired microcirculation, and neutrophil activation. nih.gov By inhibiting PAF, this compound can depress the activity of neutrophils and reduce the release of inflammatory mediators and enzymes, thus limiting the self-digestion and damage of pancreatic tissue. nih.gov

Table 1: Efficacy of this compound in a Rat Model of Acute Pancreatitis

This table summarizes the reported effects of this compound treatment on key biomarkers in an experimental rat model of acute pancreatitis, based on findings from the cited study.

| Biomarker/Parameter | Effect of this compound Treatment | Associated Pathological Feature | Reference |

|---|---|---|---|

| Plasma Amylase (AMY) | Reduced | Pancreatic Acinar Cell Injury | researchgate.net |

| Volume of Ascites | Reduced | Inflammation and Fluid Extravasation | researchgate.net |

| Plasma Malondialdehyde (MDA) | Reduced | Oxidative Stress / Lipid Peroxidation | researchgate.net |

| Plasma Superoxide Dismutase (SOD) | Increased | Antioxidant Enzyme Activity | researchgate.net |

Assessment of this compound as a Promising Therapeutic Agent

This compound, a neolignan isolated from Piper kadsura, is recognized as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. nih.govspandidos-publications.commedchemexpress.comms-editions.cl This mechanism of action is central to its therapeutic potential across a range of conditions, as PAF is a powerful phospholipid mediator involved in numerous biological pathways, including inflammation, immune responses, and cancer progression. nih.govnih.gov Its potential as a therapeutic agent stems from its ability to inhibit the binding of PAF to its receptor (PAFR), thereby blocking downstream signaling cascades that promote pathology. nih.govresearchgate.net

Role in Advanced Cancer Therapeutic Strategies

The Platelet-Activating Factor (PAF) and its receptor (PAFR) have been implicated in the progression of various cancers. dntb.gov.uanih.gov The PAF/PAFR signaling axis can promote tumor growth, metastasis, and angiogenesis. researchgate.netnih.gov this compound, as a natural PAF antagonist, has emerged as a promising candidate for cancer therapy, particularly in the context of advanced diseases like metastatic breast cancer. spandidos-publications.comms-editions.clnih.gov

Research has specifically highlighted the potential of this compound in treating breast cancer bone metastases. nih.govspandidos-publications.com Bone metastasis is a frequent complication in advanced breast cancer, leading to severe pain and skeletal-related events. nih.gov Studies have shown that the PAF receptor (PTAFR) is often upregulated in invasive breast carcinomas and that PAF enhances breast cancer cell migration and the process of osteoclastogenesis (the differentiation of bone-resorbing cells), which is central to the formation of osteolytic bone lesions. nih.govspandidos-publications.comnih.gov

Preclinical studies using the MDA-MB-231 breast cancer cell line demonstrated that this compound can dose-dependently inhibit PAF-induced cancer cell migration. nih.gov This inhibitory effect is linked to the suppression of the NF-κB signaling pathway, a key regulator of cell migration and invasion. nih.gov Crucially, this compound also attenuates osteoclastogenesis. It was shown to inhibit the formation of osteoclasts induced by breast cancer cells and also directly inhibit osteoclast differentiation stimulated by RANKL, a critical protein in this process. nih.govresearchgate.net By suppressing the RANKL pathway, this compound reduces the number and area of osteoclasts. researchgate.net This dual action—inhibiting cancer cell migration and preventing bone destruction—suggests that targeting the PAF/PTAFR pathway with this compound could be a valuable strategy for managing osteolytic bone metastases. nih.govnih.gov

Table 2: Investigated Anti-Cancer Effects of this compound in Breast Cancer Models

This table outlines the observed effects of this compound on processes relevant to breast cancer bone metastasis in preclinical studies.

| Investigated Process | Model System | Observed Effect of this compound | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Cancer Cell Migration | MDA-MB-231 Breast Cancer Cells | Inhibited | Inhibition of PAF/PTAFR signaling; Suppression of NF-κB activity | nih.gov |

| Osteoclastogenesis (Cancer-Induced) | Co-culture of MDA-MB-231 and RAW264.7 cells | Inhibited | Blockade of the PAF/PTAFR signaling pathway | nih.govresearchgate.net |

| Osteoclastogenesis (RANKL-Induced) | RAW264.7 cells | Inhibited | Suppression of the RANKL pathway and NF-κB signaling | nih.govresearchgate.net |

Applications in the Treatment of Inflammatory Conditions

The primary mechanism underpinning this compound's anti-inflammatory properties is its specific and competitive antagonism of the Platelet-Activating Factor (PAF) receptor. nih.govpnas.org PAF is a potent inflammatory mediator that plays a role in a wide array of inflammatory diseases, including asthma and rheumatoid arthritis, conditions for which the plant source of this compound, Piper kadsura, has been used in traditional Chinese medicine. nih.govms-editions.cl

Preclinical research has substantiated these anti-inflammatory effects. This compound has been shown to potently inhibit PAF-induced aggregation of rabbit platelets and human neutrophils. pnas.orgresearchgate.net For instance, it inhibits PAF-induced rabbit platelet aggregation with an IC50 of 2.6 μmol/L. bjmu.edu.cn It also effectively blocks the degranulation of human neutrophils, a key event in the inflammatory response where neutrophils release damaging enzymes and other mediators. pnas.org This inhibition occurs without this compound itself acting as an agonist. pnas.orgresearchgate.net

Prospects for Novel Antimicrobial Drug Development

Emerging research suggests that this compound possesses antimicrobial properties, positioning it as a potential candidate for the development of new antimicrobial agents. ontosight.ai The benzofuran (B130515) class of compounds, to which this compound belongs, is known for a variety of biological activities, including antimicrobial effects. ontosight.ai The search for novel antimicrobials is a global health priority due to the rise of multidrug-resistant pathogens, making the exploration of natural compounds like this compound particularly relevant. nih.gov

Studies on compounds isolated from plants of the Piper genus have reported antimicrobial activities. rroij.comsyphu.edu.cn While some reports attribute general antimicrobial activity to extracts containing this compound, other research has identified different compounds from the same plant, such as pellitorine (B1679214) and veratric acid, as having specific antibacterial actions. syphu.edu.cnrroij.com For example, veratric acid has shown activity against Gram-positive bacteria, and pellitorine has demonstrated growth inhibition against Listeria monocytogenes. syphu.edu.cnrroij.com

Although direct and extensive studies detailing the specific spectrum and potency of this compound's antimicrobial activity are less common than those for its anti-inflammatory effects, its inclusion among biologically active compounds from Piper species warrants further investigation. researchgate.netontosight.ai The potential for this compound to serve as a scaffold for developing new antibiotics or antimicrobial drugs is an area of active interest, driven by the need for new therapeutic strategies to combat infectious diseases. ontosight.ainih.gov

Pharmacokinetic and Pharmacodynamic Studies of Kadsurenone

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Kadsurenone, a neolignan compound isolated from the stems of Piper kadsura, has been the subject of various pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov While comprehensive human ADME studies are crucial for drug development, providing a quantitative overview of a drug's disposition, much of the currently available data for this compound is derived from preclinical models. nih.govnih.gov

In preclinical studies, this compound has demonstrated oral activity. For instance, it has been shown to be effective when administered orally in blocking platelet-activating factor (PAF)-induced effects in guinea pigs. pnas.org This suggests that the compound is absorbed from the gastrointestinal tract.

Research into the distribution of this compound has indicated that it undergoes hepatobiliary excretion. nih.gov Studies in rats have shown that after administration, this compound can be found in both the blood and bile. nih.gov The distribution to the bile suggests a pathway for its elimination from the body.

The metabolism of this compound is an area of ongoing investigation. Like many drugs, its metabolism likely involves enzymatic processes in the liver. In vitro ADME assays, which often use liver microsomes, are standard tools to investigate the metabolic pathways of compounds. bioline.org.brcriver.com While specific metabolites of this compound are not extensively detailed in the provided search results, the identification of metabolites is a critical step in characterizing the complete pharmacokinetic profile of a drug. allucent.com

Systemic Exposure and Bioavailability Assessment of this compound

The systemic exposure and bioavailability of this compound are key factors in understanding its therapeutic potential. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov this compound has been shown to be orally active in preclinical models, which implies a degree of oral bioavailability. pnas.orgsci-hub.se

In a study involving rats, the pharmacokinetics of this compound were investigated following intravenous administration. nih.gov The area under the plasma concentration-time curve (AUC) is a key parameter used to measure systemic exposure. fda.gov In this study, the ratio of the AUC in bile to the AUC in blood was calculated to be 1.3 +/- 0.2, indicating significant hepatobiliary excretion. nih.gov

The low oral bioavailability of some natural compounds can be a limitation. nih.gov While specific bioavailability percentages for this compound are not provided in the search results, the fact that it is orally active in animal models at doses of 25-50 mg/kg suggests that a therapeutically relevant amount of the compound is absorbed and distributed to its sites of action. pnas.org

Further research is needed to fully characterize the systemic exposure and bioavailability of this compound in different species, including humans. Such studies would typically involve measuring plasma concentrations of the parent drug and its major metabolites over time after both intravenous and oral administration to calculate absolute bioavailability. nih.gov

Research on Drug-Drug Interactions and Metabolite Characterization

The potential for drug-drug interactions is a critical aspect of drug development. These interactions can occur when one drug affects the ADME of another. A study in rats investigated the interaction between this compound and cyclosporin (B1163) A, a known inhibitor of P-glycoprotein (P-gp). nih.gov P-gp is a transporter protein that plays a role in the excretion of many drugs. The study found that the hepatobiliary excretion ratio of this compound was not significantly different in the presence of cyclosporin A, suggesting that this compound's excretion may not be regulated by P-gp. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism, and inhibition or induction of these enzymes is a common cause of drug-drug interactions. criver.com In vitro assays using human liver microsomes or recombinant CYP enzymes are routinely used to assess a compound's potential for CYP-mediated interactions. criver.com Such studies would be essential to fully characterize the drug-drug interaction profile of this compound.

Elucidation of Pharmacodynamic Markers in Preclinical Systems

The primary pharmacodynamic action of this compound is its specific and competitive antagonism of the platelet-activating factor (PAF) receptor. pnas.orgbjmu.edu.cn This has been demonstrated in various preclinical in vitro and in vivo systems.

In vitro, this compound has been shown to inhibit the binding of PAF to its receptor on rabbit platelet membranes with a high affinity. pnas.org It also inhibits PAF-induced aggregation and degranulation of human neutrophils. pnas.org The inhibitory concentration (IC50) for rabbit platelet aggregation induced by PAF was found to be 2.6 μmol/L. bjmu.edu.cn Notably, this compound does not inhibit platelet aggregation induced by other agents like arachidonic acid or ADP, highlighting its specificity for the PAF receptor. bjmu.edu.cn

In vivo studies have further confirmed the PAF-antagonistic effects of this compound. It has been shown to block PAF-induced cutaneous permeability in guinea pigs when administered orally. pnas.org In rabbits, intravenous administration of this compound completely inhibited PAF-induced platelet aggregation. bjmu.edu.cn Furthermore, this compound has demonstrated the ability to inhibit the formation of platelet thrombus in rats. bjmu.edu.cn

Recent preclinical studies have also explored the potential of this compound in cancer, specifically in breast cancer bone metastases. nih.govspandidos-publications.com These studies have shown that this compound can inhibit PAF-induced migration of breast cancer cells and attenuate osteoclastogenesis, a process involved in bone destruction. nih.govspandidos-publications.com The mechanism of action in this context involves the inhibition of the NF-κB signaling pathway, which is downstream of the PAF receptor. nih.gov These findings suggest that the inhibition of the PAF/PTAFR signaling pathway could be a key pharmacodynamic marker for the therapeutic effects of this compound in this setting. nih.govspandidos-publications.com

Interactive Data Table: Preclinical Pharmacodynamic Activity of this compound

| Assay | System | Effect | Potency/Dose | Citation |

| PAF Receptor Binding | Rabbit Platelet Membranes | Competitive Inhibition | Ki = 5.8 X 10-8 M | pnas.org |

| PAF-Induced Platelet Aggregation | Rabbit Platelets | Inhibition | IC50 = 2.6 μmol/L | bjmu.edu.cn |

| PAF-Induced Neutrophil Degranulation | Human Neutrophils | Inhibition | 2.5-50 μM | pnas.org |

| PAF-Induced Cutaneous Permeability | Guinea Pig | Inhibition (oral) | 25-50 mg/kg | pnas.org |

| PAF-Induced Platelet Aggregation | Rabbit | Inhibition (i.v.) | 0.1 mg/kg | bjmu.edu.cn |

| Platelet Thrombus Formation | Rat | Inhibition (i.v.) | 7.1-14.2 mg/kg | bjmu.edu.cn |

| Platelet Thrombus Formation | Rat | Inhibition (p.o.) | 80-120 mg/kg | bjmu.edu.cn |

| PAF-Induced Breast Cancer Cell Migration | MDA-MB-231 cells | Inhibition | - | nih.govspandidos-publications.com |

| RANKL-Induced Osteoclast Marker Expression | Mouse Bone Marrow Monocytes | Inhibition | - | nih.gov |

Research Methodologies and Investigative Models in Kadsurenone Studies

In Vitro Cell Culture Models

In vitro models are fundamental in Kadsurenone research, providing controlled environments to study its effects at the cellular and molecular level. These models include primary cell cultures, established cancer cell lines, microglial cell lines, and advanced co-culture systems.

Primary Cell Cultures (e.g., Bone Marrow Monocytes, Neutrophils)

Primary cells, isolated directly from tissues, offer a more physiologically relevant system compared to immortalized cell lines.

Bone Marrow Monocytes (BMMs): BMMs are precursors to osteoclasts, the cells responsible for bone resorption. In studies investigating this compound's potential in treating bone-related diseases, BMMs are isolated from the bone marrow of mice. nih.govthno.org Research has shown that this compound can directly inhibit the differentiation of BMMs into mature, functional osteoclasts, a process induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov This inhibitory effect is dose-dependent and is not associated with significant cytotoxicity to the BMMs at effective concentrations. nih.gov Key findings from these studies indicate that this compound attenuates the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts and disrupts the formation of the actin ring, a critical structure for osteoclast function. nih.gov

Neutrophils: These are the most abundant type of granulocytes and are key players in the innate immune response. thermofisher.com this compound has been shown to potently inhibit the degranulation of human neutrophils induced by platelet-activating factor (PAF) without exhibiting any agonistic activity itself. researchgate.net

Table 1: Summary of this compound Studies Using Primary Cell Cultures

| Cell Type | Source | Key Findings |

|---|---|---|

| Bone Marrow Monocytes (BMMs) | Mouse | This compound directly inhibits RANKL-induced osteoclastogenesis. nih.gov |

Microglial Cell Lines (e.g., BV-2)

Microglial cells are the resident immune cells of the central nervous system (CNS). cytion.com

BV-2: The BV-2 cell line is an immortalized murine microglial cell line that provides a valuable in vitro model to study neuroinflammation. cytion.comaccegen.com These cells retain many of the morphological and functional characteristics of primary microglia. cytion.comaccegen.com While direct studies of this compound on BV-2 cells are not extensively documented in the provided context, the known anti-inflammatory properties of this compound suggest that this cell line would be a relevant model for investigating its effects on neuroinflammatory processes.

Advanced Co-culture Systems

To better mimic the complex interactions within the tumor microenvironment, researchers employ advanced co-culture systems. nih.govresearchgate.net

MDA-MB-231 and RAW264.7 Co-culture: This system is designed to simulate the interaction between breast cancer cells and osteoclast precursors in the bone metastatic niche. nih.govresearchgate.net In this model, MDA-MB-231 cells, which secrete PAF, are cultured together with RAW264.7 cells. nih.gov This co-culture leads to the differentiation of RAW264.7 cells into TRAP-positive osteoclasts, a process that is significantly attenuated by this compound in a dose-dependent manner. nih.govresearchgate.net This finding suggests that this compound can disrupt the vicious cycle of bone metastasis where cancer cells stimulate osteoclast activity.

In Vivo Animal Models for this compound Research

In vivo animal models are indispensable for evaluating the physiological and therapeutic effects of this compound in a whole-organism context.

Rodent Models (Rats, Mice)

Rats and mice are the most commonly used rodent models in biomedical research due to their physiological similarities to humans, short generation times, and the availability of well-characterized strains. janvier-labs.comnih.gov

Rats: Sprague-Dawley rats have been used to study the pharmacokinetics and in vivo activity of this compound. medchemexpress.comxunlan.netnii.ac.jp Studies have shown that this compound is active when administered orally. researchgate.net It has been demonstrated to inhibit PAF-induced increases in hematocrit and circulating N-acetylglucosaminidase in a dose-dependent manner. researchgate.net Furthermore, this compound has shown protective effects in a rat model of acute pancreatitis. researchgate.net

Mice: Mice are utilized in various models to assess the efficacy of this compound. For instance, in studies of breast cancer bone metastasis, mouse models would be critical to validate the in vitro findings on the inhibition of osteoclastogenesis and tumor cell migration. nih.gov While the provided search results focus heavily on the in vitro aspects, the logical next step in the research progression would be to use mouse models of bone metastasis.

Table 3: Rodent Models in this compound Research

| Animal Model | Strain | Application in this compound Research |

|---|---|---|

| Rat | Sprague-Dawley | Pharmacokinetic studies and evaluation of in vivo PAF antagonism. researchgate.netmedchemexpress.comxunlan.net |

Receptor Binding and Ligand Assays

Receptor binding and ligand assays are fundamental techniques used to study the interaction between a ligand, such as this compound, and its target protein or receptor. giffordbioscience.com These assays are crucial for identifying compounds with high binding affinity, characterizing their binding kinetics, and assessing their specificity, which are important factors in predicting a drug's potency and duration of action. giffordbioscience.com

In the study of this compound, these assays have been pivotal in establishing and quantifying its interaction with the Platelet-Activating Factor (PAF) receptor. bjmu.edu.cndntb.gov.ua The general principle involves measuring the binding of a ligand to its receptor. giffordbioscience.com In competitive binding assays, a labeled ligand of known affinity is used, and a test compound (like this compound) is added at various concentrations to see how effectively it displaces the labeled ligand. merckmillipore.com This allows for the determination of the test compound's own binding affinity, often expressed as the inhibition constant (Ki). giffordbioscience.com Such assays have demonstrated that this compound is a potent and specific antagonist of the PAF receptor. bjmu.edu.cn

Radioligand binding is a highly sensitive and widely used technique within the broader category of receptor binding assays. aston.ac.uknih.gov It employs a radioactively labeled ligand (a radioligand) that can associate with a receptor of interest. uam.es The amount of radioactivity measured from the bound complex provides a direct quantification of ligand binding. giffordbioscience.com These assays can be used to determine a compound's affinity (Kd or Ki) for a receptor or to measure the density of receptors (Bmax) in a given tissue or cell preparation. giffordbioscience.comceltarys.com

In the investigation of this compound, radioligand binding assays have been essential for characterizing its interaction with PAF receptors. bjmu.edu.cndntb.gov.ua A common approach involves using tritium-labeled PAF ([3H]-PAF) as the radioligand. scispace.com The assay is typically performed with membranes prepared from rabbit platelets, which are rich in PAF receptors. bjmu.edu.cnscispace.com this compound is evaluated for its ability to inhibit the specific binding of [3H]-PAF to these receptors. dntb.gov.ua Through such competition experiments, researchers have determined the equilibrium dissociation constant (Ki) of this compound for the PAF receptor, providing a precise measure of its high binding affinity. bjmu.edu.cn

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Radioligand Binding Assay ([3H]-PAF) | 2 x 10⁻¹² mol/L | bjmu.edu.cn |

Molecular Biology and Gene Expression Profiling Techniques

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a powerful technique used to detect and quantify RNA levels in a sample. thermofisher.com The method first involves the reverse transcription of RNA (either total RNA or mRNA) into complementary DNA (cDNA), which then serves as the template for a quantitative PCR (qPCR) reaction. thermofisher.com During qPCR, the amplification of the targeted DNA sequence is monitored in real-time using fluorescent dyes or probes. wikipedia.org This allows for the quantification of the initial amount of RNA, making it a key tool for gene expression analysis. thermofisher.comwikipedia.org

While RT-qPCR is a standard method for studying how compounds affect gene expression, nih.gov specific studies employing this technique to analyze the effects of this compound are not prominently featured in the available literature. However, the technique is highly applicable to this compound research. For instance, since this compound is a PAF receptor antagonist, RT-qPCR could be used to investigate how it modulates the expression of PAF-responsive genes, such as those encoding inflammatory cytokines, chemokines, or adhesion molecules. By treating cells with PAF in the presence or absence of this compound, researchers could quantify changes in the mRNA levels of target genes to further elucidate the molecular pathways affected by this compound's antagonistic activity.

Luciferase reporter gene assays are a common and highly sensitive method for studying gene expression and signal transduction pathways. promega.com In this system, the promoter or a specific regulatory element of a gene of interest is cloned into a plasmid upstream of a gene that encodes a luciferase enzyme. yeasenbio.com When this plasmid is introduced into cells, the activity of the promoter can be measured by quantifying the amount of light produced by the luciferase enzyme upon the addition of its substrate. promega.comthermofisher.com Often, a second reporter like Renilla luciferase is used as an internal control to normalize for differences in cell number and transfection efficiency. yeasenbio.com